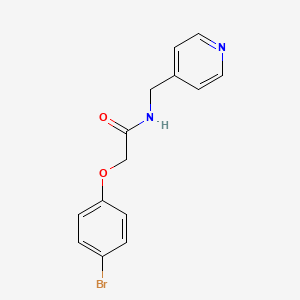![molecular formula C16H15FN2O3 B5771006 ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate](/img/structure/B5771006.png)
ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate, also known as EFAC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EFAC is a carbamate derivative that has been synthesized through a multi-step process involving various chemical reactions.
Wirkmechanismus
The mechanism of action of ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate is not fully understood, but it is believed to act through multiple pathways. ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as COX-2 and MMP-9. It has also been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways. ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which could contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and MMP-9, which are enzymes involved in inflammation and cancer cell growth. ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate has also been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways. Additionally, ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate has been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate in lab experiments is that it has been shown to have potential therapeutic applications in various diseases, making it a promising compound for further research. Additionally, ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate has been found to be relatively safe and well-tolerated in animal studies. However, one limitation of using ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate. One area of research could focus on optimizing its therapeutic potential in cancer treatment by further elucidating its mechanism of action and identifying potential combination therapies. Another area of research could focus on its potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research could be conducted to explore the safety and efficacy of ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate in human clinical trials.
Synthesemethoden
The synthesis of ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate involves a multi-step process that starts with the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This is then reacted with 3-aminophenol to form 3-[(2-fluorobenzoyl)amino]phenol. The final step involves the reaction of 3-[(2-fluorobenzoyl)amino]phenol with ethyl chloroformate to form ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate.
Wissenschaftliche Forschungsanwendungen
Ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, ethyl {3-[(2-fluorobenzoyl)amino]phenyl}carbamate has been found to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl N-[3-[(2-fluorobenzoyl)amino]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-2-22-16(21)19-12-7-5-6-11(10-12)18-15(20)13-8-3-4-9-14(13)17/h3-10H,2H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOQKPLXTJGMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-dihydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5770932.png)

![3-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770948.png)



![6-ethyl-7-methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5770963.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B5770984.png)

![1-isobutyl-3-(1-piperazinyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5770999.png)
![1-[3-(1,3-benzoxazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5771003.png)
![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5771010.png)
![2-methoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5771022.png)